molecular formula C8H7BrN2O B14009512 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine

Katalognummer: B14009512
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: KTEFZQHICGRGJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine typically involves the bromination and methoxylation of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of 3-bromo-5-methoxypyridine with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of potassium carbonate as a base. The mixture is then heated to a specific temperature to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-7-one, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-7-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and bromine at the 5-position make it a valuable intermediate for synthesizing various biologically active compounds .

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

5-bromo-7-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-8-5-6(9)4-7-2-3-10-11(7)8/h2-5H,1H3

InChI-Schlüssel

KTEFZQHICGRGJS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=CC=NN21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.